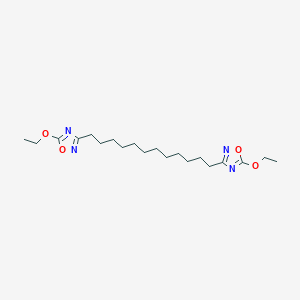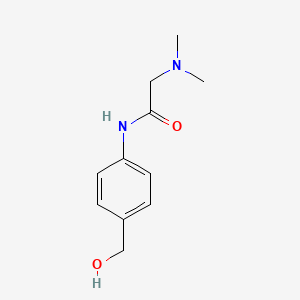
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is an organic compound with a molecular formula of C11H16N2O2 It is characterized by the presence of a dimethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide typically involves the reaction of dimethylamine with chloroacetyl chloride to form N,N-dimethyl-2-chloroacetamide. This intermediate is then reacted with p-hydroxyphenylacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl and acetamide groups can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dimethylamino-N-(4-hydroxyphenyl)acetamide
- 2-Dimethylamino-N-(4-methylphenyl)acetamide
- 2-Diethylamino-N-(4-hydroxymethylphenyl)acetamide
Uniqueness
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is unique due to the presence of both a dimethylamino group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxymethyl group, in particular, enhances its solubility and reactivity compared to similar compounds without this group.
Eigenschaften
CAS-Nummer |
650628-76-5 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
UCSWHABVASRVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
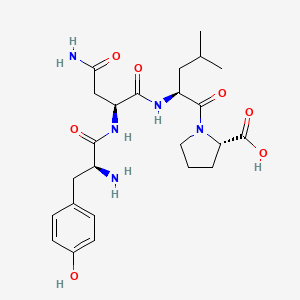
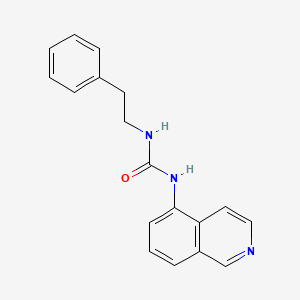
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
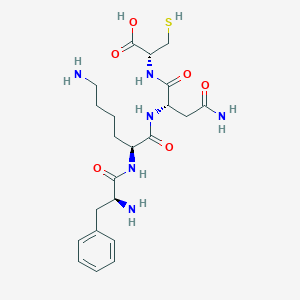
propanedinitrile](/img/structure/B12603886.png)
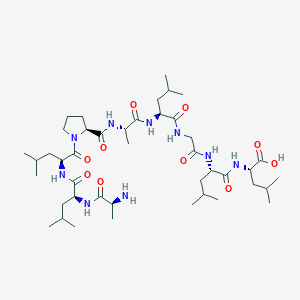
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
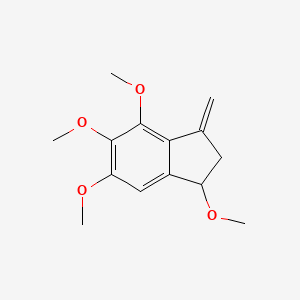
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
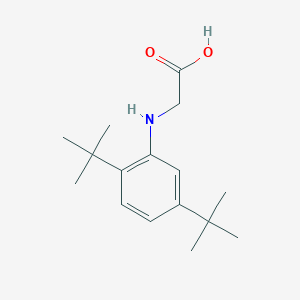
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
